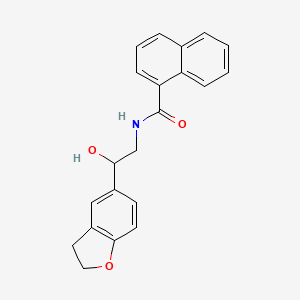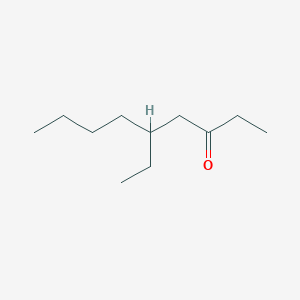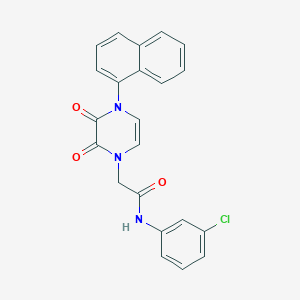
N-(3-chlorophenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide is a chemical compound that is commonly known as CPN. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPN is a derivative of the pyrazinone family of compounds and has been shown to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CPN is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response and oxidative stress. CPN has also been shown to modulate the activity of certain signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
CPN has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor activity. CPN has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPN in lab experiments is its wide range of potential applications. CPN has been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for use in scientific research. However, one of the main limitations of CPN is its complex synthesis method, which can make it difficult to obtain high yields and purity.
Zukünftige Richtungen
There are many potential future directions for research on CPN. One area of interest is the development of new synthetic methods for CPN that are more efficient and cost-effective. Another area of interest is the development of new applications for CPN in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of CPN and its potential applications in scientific research.
Synthesemethoden
The synthesis of CPN involves the reaction of 3-chloroaniline with 4-amino-1-naphthalene-2,3-dione in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield CPN. The synthesis of CPN is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
CPN has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activity. CPN has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-16-7-4-8-17(13-16)24-20(27)14-25-11-12-26(22(29)21(25)28)19-10-3-6-15-5-1-2-9-18(15)19/h1-13H,14H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJMTQNZRKRCRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=CN(C(=O)C3=O)CC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

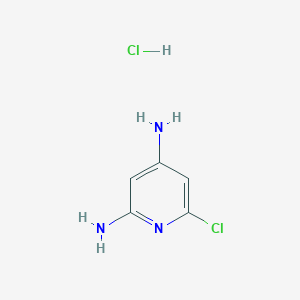
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2403643.png)
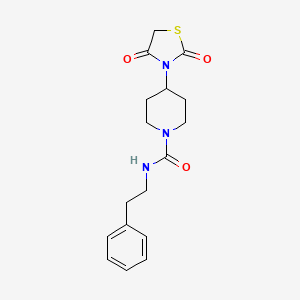
![2-[(Pyridin-2-yl)methoxy]-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2403646.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride](/img/structure/B2403647.png)
![4-isobutyl-N-isopropyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2403649.png)
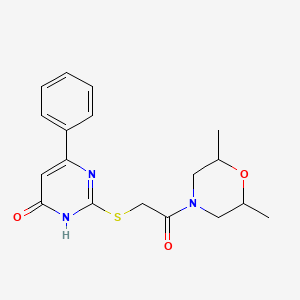
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2403652.png)
![4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2403653.png)
![1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea](/img/structure/B2403655.png)
